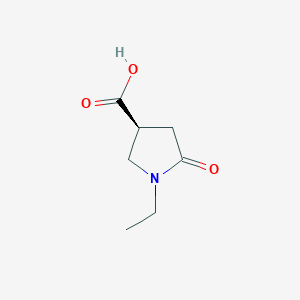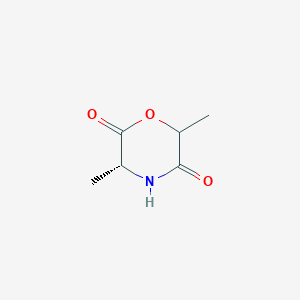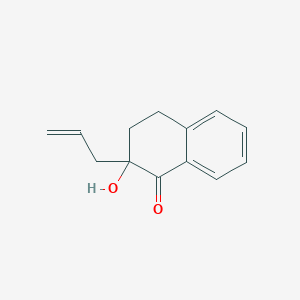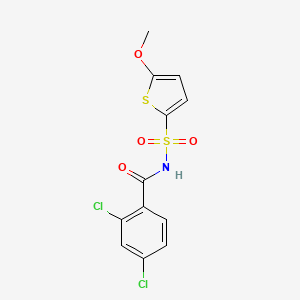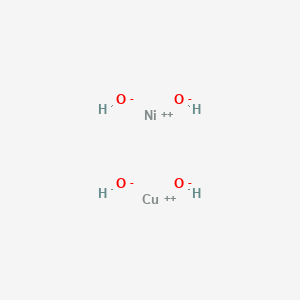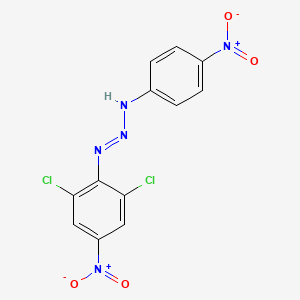
Benzenediazonium, 2-methyl-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2-methyl-, nitrate is an organic compound belonging to the class of diazonium salts. Diazonium salts are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-methyl-, nitrate is typically synthesized by the diazotization of 2-methylaniline (o-toluidine) using nitrous acid. The reaction is carried out in an acidic medium, usually at low temperatures (0–5°C) to ensure the stability of the diazonium salt. The general reaction is as follows: [ \text{2-Methylaniline} + \text{Nitrous Acid} + \text{Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the diazotization process is often carried out using sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The nitrous acid is generated in situ by the reaction of sodium nitrite with the acid. The reaction is carefully controlled to maintain the temperature and acidity, ensuring the formation of the desired diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2-methyl-, nitrate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding aromatic amine (2-methylaniline).
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2-methyl-, nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of azo dyes, which are used in textiles, printing, and other applications.
Wirkmechanismus
The reactivity of benzenediazonium, 2-methyl-, nitrate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium compound reacts with a phenol or aromatic amine to form an azo compound, with the nitrogen atoms forming a bridge between the two aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium, 2-methyl-, nitrate can be compared with other diazonium salts such as benzenediazonium chloride, benzenediazonium bromide, and benzenediazonium tetrafluoroborate. While all these compounds share the diazonium group, they differ in their counterions, which can affect their stability and reactivity. For example, benzenediazonium tetrafluoroborate is more stable and easier to handle compared to benzenediazonium chloride, which is highly explosive.
List of Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
These compounds are used in similar applications but may have different reactivity and stability profiles depending on the counterion.
Eigenschaften
CAS-Nummer |
340008-91-5 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-methylbenzenediazonium;nitrate |
InChI |
InChI=1S/C7H7N2.NO3/c1-6-4-2-3-5-7(6)9-8;2-1(3)4/h2-5H,1H3;/q+1;-1 |
InChI-Schlüssel |
QHCJJMYMCZFWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[N+]#N.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


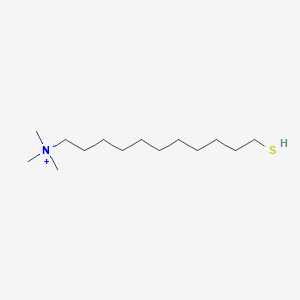
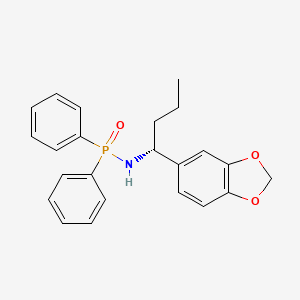
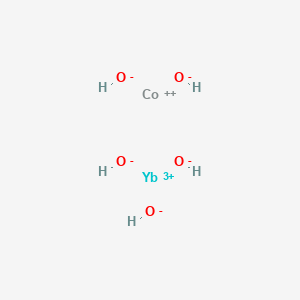

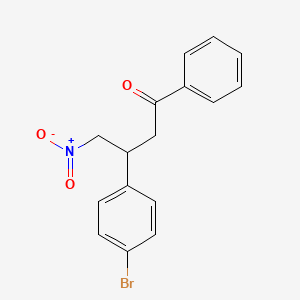
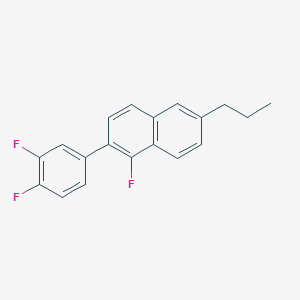
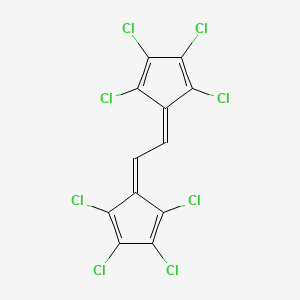
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
